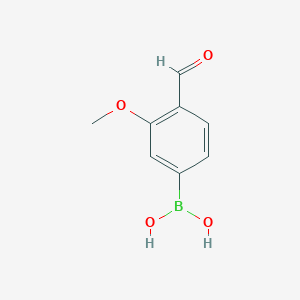

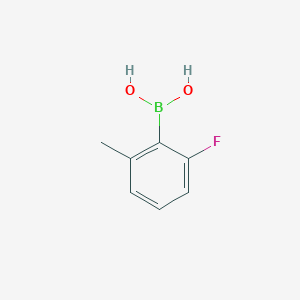

(2-Fluoro-6-methylphenyl)boronic acid

Übersicht

Beschreibung

“(2-Fluoro-6-methylphenyl)boronic acid” is a boronic acid derivative . Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon group . They have been widely studied in medicinal chemistry due to their potential applications in various fields .

Synthesis Analysis

The synthesis of boronic acids and their derivatives has been a topic of interest in recent years . The synthetic processes used to obtain these active compounds are relatively simple and well known . The synthesis of boronic acids is often accomplished via the Suzuki–Miyaura reaction .Molecular Structure Analysis

The molecular structure of “(2-Fluoro-6-methylphenyl)boronic acid” includes a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a methyl group .Chemical Reactions Analysis

Boronic acids, such as “(2-Fluoro-6-methylphenyl)boronic acid”, can participate in various chemical reactions . They can be used as building blocks and synthetic intermediates . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .Wissenschaftliche Forschungsanwendungen

Sensing Applications

(2-Fluoro-6-methylphenyl)boronic acid: is utilized in various sensing applications due to its ability to interact with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is crucial for homogeneous assays and heterogeneous detection, which can occur at the interface of the sensing material or within the bulk sample .

Biological Labelling

The compound’s interaction with diols also enables its use in biological labelling. It can be used to label proteins, cells, and other biological molecules, facilitating their identification and tracking during biological processes .

Protein Manipulation and Modification

Researchers employ (2-Fluoro-6-methylphenyl)boronic acid for protein manipulation and modification. This includes altering protein structures, functions, or attaching other molecules to proteins for various research purposes .

Separation Technologies

In separation technologies, (2-Fluoro-6-methylphenyl)boronic acid is used for the selective binding and separation of molecules, particularly in the context of carbohydrate chemistry and glycobiology. This is essential for the analysis, protection, and activation of carbohydrates .

Development of Therapeutics

The boronic acid derivative is also explored for its potential in developing therapeutics. Its unique properties allow it to interfere in signaling pathways, inhibit enzymes, and be part of cell delivery systems .

Analytical Methods

(2-Fluoro-6-methylphenyl)boronic acid: is a building material for microparticles used in analytical methods. These microparticles can be designed for specific interactions with target molecules, enhancing the sensitivity and specificity of detection methods .

Wirkmechanismus

Target of Action

The primary target of the compound (2-Fluoro-6-methylphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

(2-Fluoro-6-methylphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, which is the primary biochemical pathway affected by (2-Fluoro-6-methylphenyl)boronic acid, involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of the action of (2-Fluoro-6-methylphenyl)boronic acid primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of new organic compounds .

Action Environment

The action, efficacy, and stability of (2-Fluoro-6-methylphenyl)boronic acid are influenced by several environmental factors. For instance, the pH strongly influences the rate of the reaction . Additionally, the compound’s success in the Suzuki–Miyaura cross-coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

Zukünftige Richtungen

The future of boronic acids in medicinal chemistry looks promising . The introduction of a boronic acid group to bioactive molecules has shown to improve the already existing activities . This suggests that boronic acids, including “(2-Fluoro-6-methylphenyl)boronic acid”, could be used to develop new promising drugs in the future .

Eigenschaften

IUPAC Name |

(2-fluoro-6-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGFAYXDRNOISZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716603 | |

| Record name | (2-Fluoro-6-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluoro-6-methylphenyl)boronic acid | |

CAS RN |

887471-69-4 | |

| Record name | (2-Fluoro-6-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B1441489.png)